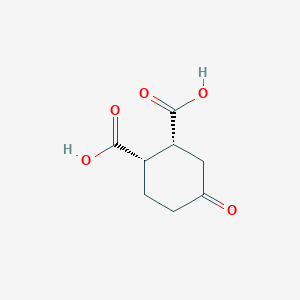

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid

Description

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid is a chiral cyclohexane derivative featuring two carboxylic acid groups at the 1 and 2 positions, an oxo group at position 4, and a specific (1S,2R) stereochemistry. This compound is of interest in asymmetric synthesis, catalysis, and pharmaceutical research due to its rigid bicyclic framework and stereoelectronic properties . Its structural analogs, including cyclohexane-1,2-dicarboxylic acids, cyclopropane derivatives, and substituted cyclohexenes, are widely studied for their enantioselective recognition, ligand capabilities, and biological activity .

Properties

Molecular Formula |

C8H10O5 |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h5-6H,1-3H2,(H,10,11)(H,12,13)/t5-,6+/m0/s1 |

InChI Key |

LPGRDDHUKZNRMC-NTSWFWBYSA-N |

Isomeric SMILES |

C1CC(=O)C[C@H]([C@H]1C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(=O)CC(C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Industrial Preparation of Trans-(1R,2R)-Cyclohexane-1,2-dicarboxylic Acid (Related Precursor)

Although the exact preparation of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid is less commonly detailed, the closely related trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid is well-documented as a precursor or analog. The industrially viable process includes:

- Step 1: Cycloaddition of 3-sulfolene with fumaric acid under pressure to yield cyclohex-4-ene-1,2-dicarboxylic acid.

- Step 2: Catalytic hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid with Raney nickel in methanol to obtain racemic cyclohexane-1,2-dicarboxylic acid.

- Step 3: Resolution of the racemic mixture using chiral resolving agents such as R-1-phenylethylamine to form diastereomeric salts.

- Step 4: Breaking the salt under basic conditions to isolate the desired trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid with >99% purity.

- Step 5: Recovery and reuse of the resolving agent to improve commercial viability.

This process yields high-purity stereoisomers and is scalable for industrial production.

Preparation of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid

Based on chemical supplier data and synthetic analogies:

- The compound can be synthesized by oxidation of the corresponding cyclohexane-1,2-dicarboxylic acid derivatives to introduce the 4-oxo group.

- Alternatively, ester derivatives such as trans-4-oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester are prepared first via esterification of the acid with methanol under acidic catalysis.

- The ketone group is introduced or preserved during these steps, often requiring mild oxidation conditions to avoid over-oxidation or ring cleavage.

- Catalytic hydrogenation or selective oxidation steps are carefully controlled to maintain stereochemical integrity.

Key Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Cycloaddition | Diels-Alder type | 3-sulfolene, fumaric acid | Pressure, ~100°C | Forms cyclohex-4-ene-1,2-dicarboxylic acid |

| Hydrogenation | Catalytic reduction | Raney Nickel, H2 | Methanol, room temp to mild heat | Reduces double bond to cyclohexane ring |

| Resolution | Diastereomeric salt formation | R-1-phenylethylamine | Ethanol solvent | Chiral resolution of racemic acid |

| Salt breaking | Acid/base treatment | NaOH, HCl | Aqueous, room temp | Separates acid and amine |

| Esterification (for esters) | Acid-catalyzed esterification | Methanol, acid catalyst | Reflux | Converts acid to methyl ester |

| Oxidation (ketone introduction) | Selective oxidation | Mild oxidants (e.g., PCC) | Controlled temp | Introduces 4-oxo group |

Purification and Characterization

- High-performance liquid chromatography (HPLC) is used to confirm purity (>99%).

- Crystallization from solvents like cyclohexane improves purity.

- Nuclear magnetic resonance (NMR) and X-ray crystallography confirm stereochemistry.

- Recovery of resolving agents reduces costs and environmental impact.

Research Findings and Optimization

- Recovery and reuse of R-1-phenylethylamine significantly reduce production costs.

- Use of Raney nickel is preferred over palladium catalysts for economic and environmental reasons.

- Esterification yields are improved by optimizing molar ratios and reaction times.

- Stability studies recommend storage under anhydrous, refrigerated conditions to prevent hydrolysis of acid and ketone groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to convert existing ones into more reactive species.

Reduction: Reduction reactions can be used to modify the ketone group, potentially converting it into an alcohol or other functional groups.

Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide to activate the carboxylic acid groups for further transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or keto acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to the formation of esters, amides, or other substituted compounds.

Scientific Research Applications

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid is a bicyclic compound featuring a cyclohexane ring, two carboxylic acid groups, and a ketone functional group. The (1S,2R) designation indicates the spatial arrangement of substituents around the chiral centers at positions 1 and 2 of the cyclohexane ring. It has potential applications in medicinal chemistry, organic synthesis, and other fields.

Applications

The applications of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid span several domains. It is a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties. It serves as an intermediate in synthesizing various drugs, particularly those targeting specific enzymes or receptors. The compound is also used in producing fine chemicals, polymers, and other materials with specialized properties.

Scientific Research Applications

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid has applications in scientific research:

- Chemistry It is used as a building block in the synthesis of complex organic molecules.

- Biology The compound's derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

- Medicine It serves as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.

- Industry The compound is used in producing fine chemicals, polymers, and other materials with specialized properties.

(1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester is utilized as a starting material and intermediate in organic synthesis .

Pharmaceutical Applications

Mechanism of Action

The mechanism of action of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by mimicking the natural substrate’s structure, thereby blocking the enzyme’s active site and preventing its normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Physical and Chemical Properties

- Solubility: Carboxylic acid derivatives are generally polar and water-soluble, whereas esterified analogs (e.g., 1,2-dimethyl dicarboxylate) are lipophilic .

- Optical Rotation: (1R,2R)-Cyclohexane-1,2-dicarboxylic acid: [α]₂₀ᴰ +130° (EtOH) .

Key Research Findings

- Stereochemical Corrections : X-ray crystallography revealed that literature-reported (1S,2S)-trans-cyclohexane-1,2-dicarboxylic acid is actually (1R,2R), emphasizing the need for rigorous stereochemical validation .

- Enantiopurity : Feist’s acid derivatives achieve >90% enantiomeric excess via scalable resolutions .

Biological Activity

(1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid, also known as a derivative of cyclohexane dicarboxylic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including cytotoxicity against cancer cell lines, enzyme interactions, and implications in metabolic pathways.

- Molecular Formula : C8H12O4

- Molecular Weight : 172.18 g/mol

- CAS Number : 21963-41-7

- Synonyms : 1s,2s-cyclohexane-1,2-dicarboxylic acid, trans-hexahydrophthalic acid

Cytotoxicity Studies

Recent studies have indicated that (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), NIH 3T3 (normal fibroblast), and HaCaT (keratinocyte).

- Findings :

The cytotoxic mechanism of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid is believed to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were observed under microscopy after treatment with the compound. This suggests that the compound may interfere with critical cellular functions such as cell cycle regulation and apoptosis induction .

Enzymatic Interactions

The compound has been studied for its role in enzymatic reactions, particularly in metabolic pathways involving cyclohexane derivatives. For example:

- Anaerobic Degradation Pathway : The compound acts as an intermediate in the degradation of naphthalene by sulfate-reducing bacteria. It was shown to undergo conversion via acyl-CoA dehydrogenase and hydratase enzymes, indicating its potential role in bioremediation processes .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Cytotoxicity on HepG2 | IC50 = 68% at specific concentrations | Potential anti-cancer agent |

| Enzymatic conversion in anaerobic bacteria | Confirmed role as an intermediate | Possible application in bioremediation |

| Apoptosis induction | Morphological changes observed | Mechanism for anti-cancer activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid, and how are stereochemical outcomes controlled?

- Synthesis : A typical route involves oxidation of cyclohexane derivatives (e.g., dimethyl (1S,2R)-4-oxocyclohexane-1,2-dicarboxylate) using strong oxidizing agents under controlled conditions. Stereochemical control is achieved via chiral catalysts or auxiliaries, such as (−)-dimenthyl succinate, which directs cyclization to favor the (1S,2R) configuration .

- Critical Factors : Temperature, pH, and solvent polarity are optimized to minimize racemization. Continuous flow reactors enhance reproducibility in scaled-up syntheses .

Q. How can the enantiopurity of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid be validated?

- Analytical Methods :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns).

- NMR with Chiral Shift Reagents : Lanthanide complexes (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated in resolving conflicting stereochemical assignments of related cyclohexane derivatives .

Q. What types of chemical reactions are feasible with (1S,2R)-4-oxocycloclohexane-1,2-dicarboxylic acid?

- Reactivity :

- Oxidation : The ketone group can be further oxidized to carboxylic acid derivatives using KMnO₄ or CrO₃ .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding diol intermediates .

- Substitution : Carboxylic acid groups form esters or amides via DCC-mediated coupling or Schotten-Baumann reactions .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid?

- Strategies :

- Chiral Auxiliaries : Use of (−)-dimenthyl succinate to enforce stereochemistry during cyclopropanation or ring-opening steps .

- Asymmetric Catalysis : Rhodium or copper catalysts enable stereoselective cyclopropanation of alkenes with diazo compounds .

Q. What computational tools are effective in predicting the reactivity of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid?

- Modeling Approaches :

- DFT Calculations : Predict reaction pathways for oxidation or reduction, leveraging databases like PISTACHIO and REAXYS for transition-state analysis .

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) to rationalize inhibitory activity .

Q. How can conflicting data on stereochemical assignments be resolved for this compound?

- Case Study : A prior misassignment of (1R,2R)-cyclohexane-1,2-dicarboxylic acid was corrected via single-crystal X-ray analysis, highlighting the necessity of crystallography for definitive structural validation .

- Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity), optical rotation, and chromatographic retention times .

Q. What methodologies are used to study the biological activity of (1S,2R)-4-oxocyclohexane-1,2-dicarboxylic acid?

- Enzyme Assays : Competitive inhibition studies (e.g., COX-2 inhibition) with IC₅₀ determination via spectrophotometric methods .

- Ligand Binding : Isothermal titration calorimetry (ITC) quantifies binding affinity to proteins like serum albumin .

- Comparative Analysis : Fluorine or hydroxyl analogs (e.g., 4-fluorobenzoyl derivatives) are synthesized to assess substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.